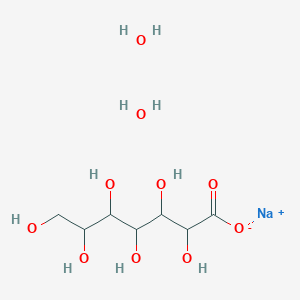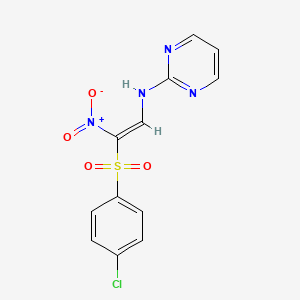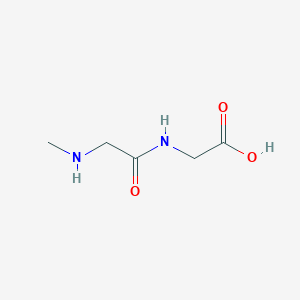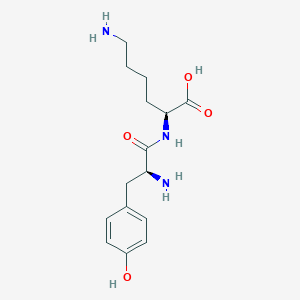
H-Tyr-Lys-OH
Descripción general
Descripción
“H-Tyr-Lys-OH” is a dipeptide consisting of the amino acids tyrosine (Tyr) and lysine (Lys) . The reaction of this dipeptide with diethylenetriaminepentaacetic (DTPA) cyclic anhydride yields monovalent and bivalent haptens . In vitro, the antibody conjugate prepared by coupling F(ab’)2 or Fab’ fragments of an antibody specific for the human high molecular weight melanoma associated antigen to Fab’ fragments of an antibody specific for In-DTPA complexes mediated binding of the ¹¹¹In-labeled haptens to melanoma cells .
Synthesis Analysis
The synthesis of “H-Tyr-Lys-OH” involves the reaction of the dipeptide KY with diethylenetriaminepentaacetic (DTPA) cyclic anhydride . This reaction yields monovalent and bivalent haptens . The amino acids and peptides used in the synthesis were obtained from Bachem .
Chemical Reactions Analysis
Tyrosine (Tyr), a proteinogenic amino acid bearing an electron-rich phenol moiety in the side chain, is one of the primary targets for protein oxidation . The oxidation of Tyr in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products .
Physical And Chemical Properties Analysis
The molecular weight of “H-Tyr-Lys-OH” is 309.37 . The chemical formula is C₁₅H₂₃N₃O₄ . The storage temperature is less than -15°C .
Aplicaciones Científicas De Investigación
Selective Peptide Cleavage
The dipeptide H-Tyr-Lys-OH can be utilized in selective peptide cleavage . Researchers have developed methods to achieve the scission of the N-terminal amide bond of tyrosine under mild conditions, which is significant for sequencing naturally occurring cyclic peptides . This process simplifies the complex sequencing of cyclic peptides by MS/MS, providing a robust tool for rapid sequence determination.
Protein and Peptide Functionalization
H-Tyr-Lys-OH plays a role in the functionalization of proteins and peptides at tyrosine residues. Tyrosine-selective cleavage and functionalization have emerged as important tools in biochemical research, allowing for the investigation of Tyr’s function in proteins and bioactive peptides . This has applications in drug optimization and targeted drug delivery.
Bioconjugation
The hyperoxidized tyrosine motif generated from H-Tyr-Lys-OH can serve as an electrophilic target for bioconjugation . This allows for the selective attachment of various molecules to peptides containing this unit, which is valuable in creating defined biomaterials and enhancing drug properties .
Enzyme Catalysis Studies
In enzymology, H-Tyr-Lys-OH is significant for studying the molecular mechanisms of enzyme catalysis . For instance, the Tyr residue acts as a proton donor in the catalytic function of certain enzymes, and the Lys residue facilitates the transformation during the reaction process .
Post-Translational Modification Analysis
The dipeptide is also crucial for studying post-translational modifications (PTMs) of proteins. Tyrosine is susceptible to various PTMs, which are important in understanding human disease states such as Alzheimer’s disease and cancer .
Proteomics and Biomarker Discovery
Lastly, H-Tyr-Lys-OH can be applied in proteomics for biomarker discovery. The ability to selectively modify tyrosine residues can help identify and quantify proteins in complex biological samples, leading to the discovery of new biomarkers for diseases .
Mecanismo De Acción
Target of Action
H-Tyr-Lys-OH is a dipeptide that has been identified as a biomarker for AJH-1 . It has a good binding affinity to angiotensin-converting enzyme (ACE) , which plays a crucial role in the renin-angiotensin system that regulates blood pressure.
Mode of Action
It is known that the tyrosine (tyr) residue in the peptide is a primary target for protein oxidation, which plays an essential role in cellular physiology and pathology . The oxidation of Tyr in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process .
Biochemical Pathways
It is found in the active sites of numerous enzymes and plays an important role in protein-protein and protein-ligand interactions . Tyr is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation .
Pharmacokinetics
This product is easily hydrolyzed by running the reaction in the presence of a small amount of water (5%), hence posing no further complications .
Result of Action
The hyperoxidation of the tyr residue in the peptide can lead to the scission of the n-terminal amide bond of tyr, generating a c-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of H-Tyr-Lys-OH. For instance, each Tyr residue is expected to be embedded in a distinct microenvironment within the protein structure, thus rendering the region-selective protein modification achievable .
Safety and Hazards
When handling “H-Tyr-Lys-OH”, it is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
“H-Tyr-Lys-OH” has potential applications in cancer research, particularly in the targeting of melanoma cells . The bivalent hapten exhibited much higher efficiency at targeting ¹¹¹In onto cells, both in vitro and in vivo . This suggests potential future directions in the development of targeted therapies for cancer.
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c16-8-2-1-3-13(15(21)22)18-14(20)12(17)9-10-4-6-11(19)7-5-10/h4-7,12-13,19H,1-3,8-9,16-17H2,(H,18,20)(H,21,22)/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLHUMAVONBBEZ-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315960 | |
| Record name | L-Tyrosyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrosyl-lysine | |
CAS RN |
54925-88-1 | |
| Record name | L-Tyrosyl-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54925-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tyrosyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



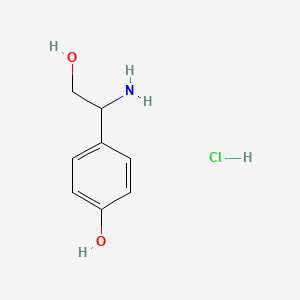

![4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid](/img/structure/B6331113.png)

